molecular formula C16H13Cl2NO3 B2577214 N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 42865-74-7

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B2577214
CAS RN: 42865-74-7
M. Wt: 338.18
InChI Key: ZFTNMESEAIJABG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as 2,4-D, is a synthetic auxin-type herbicide used in the agricultural industry to control weeds. It is the most widely used herbicide in the world and is found in numerous products, including those used in home and garden applications. 2,4-D is a member of the phenoxy herbicide family, which also includes 2,4,5-T, MCPA, and MCPB.

Scientific Research Applications

Potential Pesticide Applications

Several derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide, have been characterized by X-ray powder diffraction. These compounds are identified as potential pesticides. The study presents detailed diffraction data, including experimental 2θ peak positions, relative peak intensities, values of d and Miller indices, and unit cell parameters, which are crucial for understanding the structural properties of these potential pesticides (Olszewska et al., 2008).

Improvement in Synthesis Techniques

Improvements in the synthesis of N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide and related compounds have been studied. The synthesis process involves reduction, acetylation, ethylation, and condensation steps, aiming for higher yields and purity. The study reports a one-pot procedure for the reduction and acetylation steps, yielding N-(3-acetylphenyl) acetamide with an 85% yield. Additionally, in the ethylation reaction, sodium hydride was replaced by potassium hydroxide, acetone as solvent, and bromoethane as the ethylating reagent. This modification in the synthesis process is highlighted as convenient, cost-effective, and suitable for scaling up production (Gong Fenga, 2007).

Quantum Chemical Calculations and Vibrational Spectroscopic Analysis

Quantum chemical calculations and vibrational spectroscopic analysis of derivatives of N-phenyl-2,4-dichlorophenoxyacetamide, including N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide, have been conducted. This research includes detailed vibrational assignments based on potential energy distribution (PED) and molecular electrostatic potential mapping. The study provides insights into the molecular structure, thermodynamic properties, and reactive sites of the compound, which are essential for understanding its chemical behavior and potential applications (Choudhary et al., 2014).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-10(20)11-3-2-4-13(7-11)19-16(21)9-22-15-6-5-12(17)8-14(15)18/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTNMESEAIJABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide

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